molecular formula C10H13N3O3 B2809778 N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide CAS No. 1955564-12-1

N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide

Cat. No.: B2809778
CAS No.: 1955564-12-1
M. Wt: 223.232
InChI Key: FGLVNMRWNMVKLW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[(Z)-(1-amino-2-pyridin-4-ylethylidene)amino] ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-15-10(14)16-13-9(11)7-8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLVNMRWNMVKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)ON=C(CC1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O/N=C(/CC1=CC=NC=C1)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide typically involves the reaction of 2-(pyridin-4-yl)ethanamine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid oxidation.

Industrial Production Methods

Industrial production of N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide
  • CAS Number : 1955564-12-1
  • Molecular Formula : C₁₀H₁₃N₃O₃
  • Molecular Weight : 223.23 g/mol
  • Structure : Features a pyridin-4-yl group linked to an ethanimidamide backbone, with an ethoxycarbonyloxy substituent.

Physicochemical Properties :

  • Melting/Boiling Points: No experimental data available.
  • Density : 1.2±0.1 g/cm³
  • Solubility: Not reported; inferred to be moderate in polar solvents due to the pyridine and ester groups.
  • Storage : Stable at -4°C (1–2 weeks) or -20°C (1–2 years) .

Applications : Primarily used as a synthetic intermediate in organic and medicinal chemistry research .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to the imidamide class, characterized by the N'-substituted amidine group. Key structural analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₃N₃O₃ Ethoxycarbonyloxy, pyridin-4-yl 223.23 Ester group enhances hydrolytic stability; pyridine enables metal coordination.
(Z)-N'-[(2-Chloro-6-fluorophenyl)methoxy]pyridine-4-carboximidamide C₁₃H₁₀ClFN₂O 2-Chloro-6-fluorophenyl, pyridin-4-yl ~278.7 (calculated) Halogen substituents increase electrophilicity; potential for cross-coupling reactions.
(Z)-N'-[(4-Nitrophenyl)methoxy]pyridine-4-carboximidamide C₁₃H₁₂N₄O₃ 4-Nitrophenyl, pyridin-4-yl ~296.3 (calculated) Nitro group enhances electron-withdrawing effects; useful in redox reactions.

Reactivity and Functional Group Influence

  • Ethoxycarbonyloxy Group : Imparts moderate electron-withdrawing effects and hydrolytic stability compared to nitro or halogen groups. This makes the compound less reactive in nucleophilic substitutions but stable in acidic/basic conditions .
  • Nitro Group : Strong electron-withdrawing nature accelerates reduction or nucleophilic aromatic substitution reactions, unlike the ethoxycarbonyloxy group .

Biological Activity

N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide is a compound of significant interest due to its unique structural features and potential biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound comprises an ethoxycarbonyl group, a pyridine moiety, and an ethanimidamide structure. The synthesis typically involves the reaction of 2-(pyridin-4-yl)ethanamine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity, often requiring low temperatures to minimize side reactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity through binding interactions with active sites.
  • Receptor Modulation : It can influence receptor signaling pathways, potentially acting as an antagonist or agonist depending on the target receptor.
  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their functionality.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties, particularly against various bacterial strains.

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of related compounds. Given the structural similarities, this compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.

Case Studies

  • In Vitro Studies : Research conducted on derivatives of this compound demonstrated significant inhibitory effects on cell proliferation in cancer cell lines. The IC50 values indicated promising potency that warrants further investigation into its therapeutic potential.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of similar compounds. These studies revealed favorable absorption rates and bioavailability, suggesting that modifications to this compound could enhance its efficacy in clinical applications.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
ThioperamideStructureH3 receptor antagonistUsed as a lead compound for modifications
Other Pyridine DerivativesStructureAntimicrobial and anti-inflammatoryVarious modifications explored for enhanced activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of imidamide derivatives typically involves substitution and condensation reactions. For example, analogous compounds are synthesized via nucleophilic substitution under alkaline conditions (e.g., using pyridinylmethanol or ethoxycarbonyl reagents) followed by reduction with iron powder in acidic media and condensation with cyanoacetic acid . For the target compound, a plausible route could involve reacting 2-(pyridin-4-yl)ethanimidamide with ethyl chloroformate under controlled pH (e.g., triethylamine as a base) to introduce the ethoxycarbonyloxy group. Solvent choice (e.g., DMF or THF) and temperature (25–60°C) should be optimized to minimize side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC) to confirm connectivity between the pyridine ring, ethanimidamide backbone, and ethoxycarbonyloxy moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond lengths, as demonstrated for structurally related imidamide derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Pre-purify via column chromatography to remove reactive impurities. Stability tests (e.g., HPLC purity checks at intervals) should be conducted under varying pH and humidity conditions to assess degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethoxycarbonyloxy group in nucleophilic substitution reactions?

  • Methodological Answer : The ethoxycarbonyloxy group acts as a leaving group in SN2 reactions due to its electron-withdrawing nature. Computational studies (DFT) can model transition states to predict regioselectivity when reacting with nucleophiles like amines or thiols. Kinetic experiments (e.g., monitoring reaction rates under varying temperatures/pH) can validate computational findings .

Q. How can computational modeling predict the biological interactions of this compound with protein targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to pyridine-interacting enzymes (e.g., kinases). The pyridin-4-yl group may engage in π-π stacking or hydrogen bonding with active-site residues.
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
  • ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) based on SMILES/InChI data .

Q. How do structural modifications (e.g., halogenation) alter the compound’s electronic properties and reactivity?

  • Methodological Answer : Introduce substituents (e.g., Cl, F) at the pyridine ring’s para position via palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig). Electrochemical analysis (cyclic voltammetry) and frontier molecular orbital (FMO) calculations (HOMO-LUMO gaps) quantify electronic effects. Correlate with observed reactivity in substitution or oxidation reactions .

Q. How should researchers address contradictory data on toxicity and environmental impact?

  • Methodological Answer : Conduct tiered toxicity assays:

  • In vitro : Ames test for mutagenicity, MTT assay for cytotoxicity in HEK293 or HepG2 cells.
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) tests.
  • QSAR Models : Predict endpoints using EPI Suite or TEST software. Note that limited data in Safety Data Sheets necessitate empirical validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.